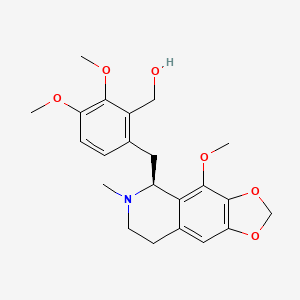
Macrantaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macrantaline is a minor alkaloid found in the plant Papaver lisae . Alkaloids are naturally occurring compounds that contain basic nitrogen atoms. This compound is part of the benzylisoquinoline class of alkaloids, which are known for their diverse pharmacological properties .
Méthodes De Préparation
The preparation of macrantaline involves the extraction from the plant Papaver lisae. The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the general approach to isolating alkaloids involves solvent extraction, followed by purification techniques such as chromatography . Industrial production methods for this compound are not well-established, likely due to its status as a minor alkaloid.
Analyse Des Réactions Chimiques
Macrantaline, like other benzylisoquinoline alkaloids, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst such as palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Macrantaline has been studied for its potential pharmacological properties. As a benzylisoquinoline alkaloid, it may exhibit various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects . Research into this compound is still in its early stages, and more studies are needed to fully understand its applications in chemistry, biology, medicine, and industry.
Mécanisme D'action
The exact mechanism of action of macrantaline is not well-documented. like other alkaloids, it is likely to interact with specific molecular targets in the body, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects .
Comparaison Avec Des Composés Similaires
Macrantaline is similar to other benzylisoquinoline alkaloids, such as macolidine and macoline . These compounds share a common structural framework but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific structure and the particular plant species from which it is derived.
Propriétés
Numéro CAS |
62818-76-2 |
|---|---|
Formule moléculaire |
C22H27NO6 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
[2,3-dimethoxy-6-[[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenyl]methanol |
InChI |
InChI=1S/C22H27NO6/c1-23-8-7-14-10-18-21(29-12-28-18)22(27-4)19(14)16(23)9-13-5-6-17(25-2)20(26-3)15(13)11-24/h5-6,10,16,24H,7-9,11-12H2,1-4H3/t16-/m0/s1 |
Clé InChI |
UYVPKNMJIKNYPY-INIZCTEOSA-N |
SMILES isomérique |
CN1CCC2=CC3=C(C(=C2[C@@H]1CC4=C(C(=C(C=C4)OC)OC)CO)OC)OCO3 |
SMILES canonique |
CN1CCC2=CC3=C(C(=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OC)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


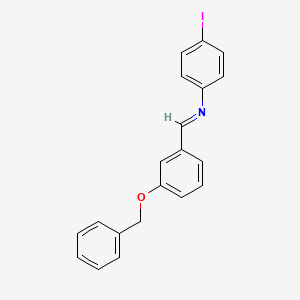

![1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B14152934.png)
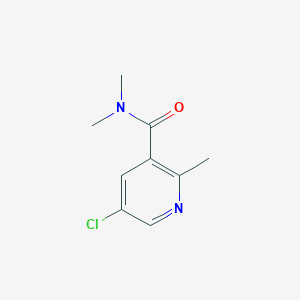
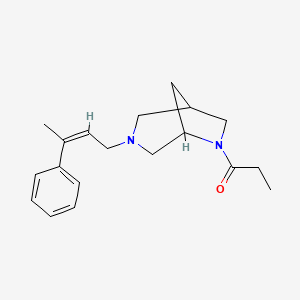

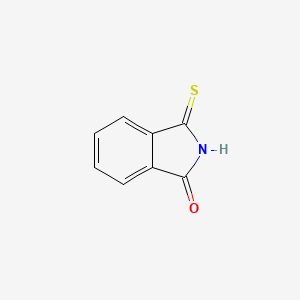

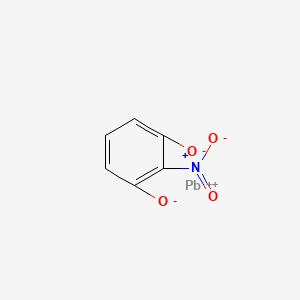
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
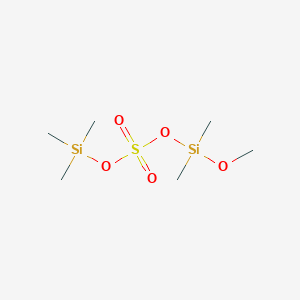
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
